2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings, which imparts unique chemical and physical properties.
Mechanism of Action
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to interact with their targets through various mechanisms, which may include binding to active sites, inducing conformational changes, or modulating the activity of the target proteins .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been associated with a variety of biological activities, suggesting they may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 3-amino-2,6-dimethylpyrazole with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent carboxylation . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions .
Major Products Formed: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
- 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- 3-(3,4-Diethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Comparison: Compared to other similar compounds, 2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at the 2 and 6 positions enhances its stability and may affect its interaction with biological targets, making it a valuable scaffold for drug design and material science applications .
Biological Activity
2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and drug discovery. Its unique structure allows for interactions with various biological targets, leading to potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a fused ring system composed of both pyrazole and pyrimidine rings. This configuration imparts distinct chemical and physical properties that influence its biological activity.
Property | Description |
---|---|
Molecular Formula | C₉H₈N₄O₂ |
Molecular Weight | 192.19 g/mol |
Solubility | Soluble in DMSO and ethanol |
Melting Point | 180-182 °C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through various mechanisms:
- Enzyme Inhibition : It has been noted for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. In vitro studies have demonstrated that it can suppress COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs such as celecoxib .
- Cellular Pathways Modulation : The compound is also implicated in modulating various cellular pathways, including those involved in cancer cell proliferation and inflammation .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound. In vivo models such as carrageenan-induced paw edema have shown significant reductions in inflammation markers when treated with this compound.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anticancer properties by targeting specific kinases involved in tumor growth. Preliminary studies suggest that this compound may inhibit key signaling pathways in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Various derivatives have shown promising results against bacterial strains, indicating potential applications in treating infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. SAR studies reveal that substituents at specific positions on the pyrazolo-pyrimidine scaffold can enhance or diminish its biological efficacy.
Substituent Position | Effect on Activity |
---|---|
Position 2 | Enhances COX-2 inhibition |
Position 6 | Modulates anticancer activity |
Position 3 | Influences solubility and bioavailability |
Case Studies
- Anti-inflammatory Efficacy : In a study involving rat models, treatment with this compound significantly reduced paw edema compared to control groups. The mechanism was linked to downregulation of inflammatory cytokines .
- Anticancer Properties : A recent investigation assessed the cytotoxic effects of this compound against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .
Properties
IUPAC Name |
2,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-10-8-7(9(13)14)6(2)11-12(8)4-5/h3-4H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFJPPUHOWPXLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C(=N2)C)C(=O)O)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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